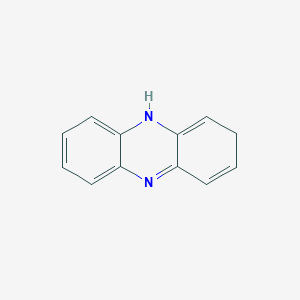

2,10-Dihydrophenazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2,10-dihydrophenazine |

InChI |

InChI=1S/C12H10N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-3,5-8,14H,4H2 |

InChI Key |

GMOGVMIKHQEKMP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=NC3=CC=CC=C3NC2=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,10 Dihydrophenazine and Its Derivatives

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of synthesizing functional dihydrophenazine derivatives, ensuring the precise placement of substituents on the phenazine (B1670421) core. This control is paramount for fine-tuning the electronic and photophysical properties of the resulting molecules.

Iron-Catalyzed Intramolecular C-H Amination Routes

A significant advancement in the synthesis of 5,10-diaryl-5,10-dihydrophenazines is the development of iron-catalyzed intramolecular C-H amination. core.ac.ukkyoto-u.ac.jp This method offers a direct approach to constructing the dihydrophenazine core with regioselective installation of substituents at the 2,7-positions. core.ac.uk The reaction typically involves the in-situ generation of magnesium amides from secondary amine starting materials, which then undergo ring-closing C-H amination in the presence of an iron salt catalyst and an oxidant like 1,2-dibromoethane. core.ac.ukkyoto-u.ac.jp This methodology is notable for its use of an inexpensive and abundant iron catalyst, providing an alternative to noble-metal-based procedures. nih.gov

The reaction tolerates a range of functional groups on the aryl rings, allowing for the synthesis of diverse 2,7-disubstituted 5,10-diaryl-5,10-dihydrophenazines. core.ac.uk These products can serve as valuable intermediates for further synthetic modifications, such as extending π-conjugation or introducing additional functional groups through standard cross-coupling reactions. core.ac.ukkyoto-u.ac.jp A one-pot synthesis of various 5,10-diaryl-5,10-dihydrophenazines (DADHPs) from diarylamines has also been achieved using an iron-catalyzed C-F amination, which proceeds via a double ortho C-F amination with complete regiocontrol. researchgate.netarabjchem.org

Table 1: Iron-Catalyzed Synthesis of 2,7-Disubstituted 5,10-Diaryl-5,10-dihydrophenazines

| Starting Material (o-phenylenediamine substrate) | Substituent (R) | Catalyst | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N'-bis(4-methylphenyl)benzene-1,2-diamine | 4-Methyl | FeCl₂ (20 mol%) | 1,2-dibromoethane | 53 | core.ac.uk |

| N,N'-bis(4-fluorophenyl)benzene-1,2-diamine | 4-Fluoro | FeCl₂ (20 mol%) | 1,2-dibromoethane | 45 | core.ac.uk |

| N,N'-bis(4-chlorophenyl)benzene-1,2-diamine | 4-Chloro | FeCl₂ (20 mol%) | 1,2-dibromoethane | 41 | core.ac.uk |

| N,N'-bis(4-bromophenyl)benzene-1,2-diamine | 4-Bromo | FeCl₂ (20 mol%) | 1,2-dibromoethane | 22 | core.ac.uk |

Solvent-Mediated Condensation Reactions

Solvent-mediated condensation reactions provide a straightforward route to dihydrophenazines. A notable example is the reaction of catechols with 1,2-diaminoaryl compounds, such as o-phenylenediamines, in a suitable solvent system. google.com This method can produce dihydrophenazine and its substituted derivatives in acceptable yields under commercially viable conditions. google.com The reaction can be performed by heating the reactants under pressure, and the resulting dihydrophenazine is often susceptible to oxidation to the corresponding phenazine. google.com

To circumvent this, the reaction can be coupled with a subsequent N-alkylation or N-derivatization step in a one-pot synthesis. google.com The use of a reducing agent, such as sodium dithionite, during the derivatization step can prevent the oxidation of the dihydrophenazine core. google.com The process is versatile, allowing for the synthesis of a variety of ring-substituted dihydrophenazines by using appropriately substituted catechols and o-phenylenediamines. google.com For instance, the reaction between vitamin K3 and o-phenylenediamine (B120857) can proceed via a regioselective Michael addition to yield a dihydrobenzophenazine derivative. researchgate.net

Table 2: Solvent-Mediated Synthesis of Dihydrophenazine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Catechol | o-phenylenediamine | Sealed tube, 200-210 °C, 35-40 hours | 5,10-dihydrophenazine (B1199026) | ~60 | google.com |

| 4,5-dimethyl-1,2-benzenediol | 1,2-diaminobenzene | Reflux in N,N-dimethylacetamide, 60 hours | 2,3-dimethyl-5,10-dihydrophenazine | Not isolated | google.com |

| Catechol | 4-methyl-1,2-diaminobenzene | Reflux in N,N-dimethylacetamide | Mixture of 2-methyl-5,10-dihydrophenazine and 7-methyl-5,10-dihydrophenazine | Not isolated | google.com |

Photochemical Synthesis Routes

The photochemical synthesis of the 2,10-dihydrophenazine core itself is not a widely documented primary synthetic route. However, photochemical reactions are relevant in the context of phenazine chemistry. For instance, the formation of 5,10-dihydrophenazine from phenazine can be induced photochemically in alcoholic solvents. tandfonline.com Additionally, studies have explored the photochemical properties of phenazine derivatives, such as 10-alkylphenazin-2(10H)-ones, which are synthesized through oxidative coupling reactions rather than direct photochemical ring formation. clockss.orgresearchgate.net These compounds exhibit interesting fluorescence properties upon UV irradiation. clockss.org While direct photochemical synthesis of the dihydrophenazine ring system is not a standard method, the interaction of light with phenazine compounds and their precursors remains an active area of investigation, particularly for applications in photoredox catalysis.

Post-Synthetic Functionalization and Derivatization

Post-synthetic modification of the this compound scaffold is a powerful strategy for accessing a wide array of derivatives with tailored properties. These modifications can be broadly categorized into reactions at the nitrogen atoms and functionalization of the aromatic core.

N-Alkylation and N-Arylation Pathways

The nitrogen atoms of the dihydrophenazine ring are nucleophilic and can be readily functionalized through alkylation and arylation reactions. N-alkylation can be achieved using various alkylating agents such as haloalkanes, alkyl sulfates, or trialkyloxonium salts. google.com This can be performed after the isolation of the dihydrophenazine or in a one-pot procedure following its synthesis. google.com

For N-arylation, modern cross-coupling methodologies are employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is an efficient method for the synthesis of 5,10-diaryldihydrophenazines. kyoto-u.ac.jpresearchgate.net This reaction allows for the introduction of various aryl groups onto the nitrogen atoms. kyoto-u.ac.jp Copper-catalyzed domino reactions, combining C-H amination and Ullmann N-arylation, have also been developed for the synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine from phenanthrene-9,10-diamines and aryl iodides. rsc.org These methods provide straightforward access to a range of N,N'-diaryl dihydrophenazine derivatives.

Table 3: N-Alkylation and N-Arylation of Dihydrophenazines

| Dihydrophenazine Derivative | Reagent(s) | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 5,10-dihydrophenazine | Iodomethane | Phase transfer catalyst, reducing agent | 5,10-dimethyl-5,10-dihydrophenazine | google.com |

| 5,10-dihydrophenazine | Aryl halides | Pd(0) catalyst | 5,10-diaryldihydrophenazine | researchgate.net |

| Phenanthrene-9,10-diamine | Aryl iodides | CuI, 1,10-phenanthroline | 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine | rsc.org |

Core Modification via Radical Addition Reactions

The aromatic core of the dihydrophenazine can be functionalized through radical addition reactions. This has been particularly explored in the context of organocatalyzed atom transfer radical polymerization (O-ATRP), where N,N-diaryl dihydrophenazines are used as photoredox catalysts. nih.govacs.orgnih.gov During the polymerization process, alkyl radicals generated from the initiator or the growing polymer chain can add to the phenazine core. nih.govacs.org This reaction, initially identified as a side reaction that can impact the catalyst's performance, has been harnessed as a synthetic tool for creating core-substituted dihydrophenazines. nih.govacs.org

The radical addition typically occurs at the 2-position of the dihydrophenazine core. nih.gov Following the radical addition, deprotonation restores the aromaticity of the system, leading to a core-functionalized dihydrophenazine. nih.gov This process can be controlled to achieve di- or tetra-substitution on the core, depending on the sterics of the radical initiator. nih.gov This photomediated core modification represents a novel approach to C-H functionalization of arenes without the need for pre-installed directing groups or transition-metal catalysts. scispace.com

Table 4: Core Modification of Dihydrophenazines via Radical Addition

| Dihydrophenazine Catalyst | Radical Source (ATRP Initiator) | Conditions | Product | Reference |

|---|---|---|---|---|

| 5,10-di(4-trifluoromethylphenyl)-5,10-dihydrophenazine | Ethyl 2-bromoisobutyrate | Irradiation | Core-substituted dihydrophenazine | nih.gov |

| 5,10-di(4-methoxyphenyl)-5,10-dihydrophenazine | Ethyl α-bromophenylacetate | Simulated sunlight, DMAc | Core-modified dihydrophenazine | scispace.com |

π-Extension Strategies for Tunable Architectures

The extension of π-conjugation in the this compound core is a critical strategy for modulating its electronic and photophysical properties. Direct C–N coupling reactions are a desirable approach for synthesizing π-extended dihydrophenazine derivatives. chinesechemsoc.org A series of vibratile π-extended dihydrophenazines have been synthesized through such direct C–N coupling reactions. chinesechemsoc.org Altering the fused acene wings in these structures leads to varied intermolecular packing and tunable photophysical characteristics. chinesechemsoc.org

One notable observation is the significant hypsochromic (blue) shift in the emission spectrum as the acene wing is linearly extended from benzene (B151609) to naphthalene (B1677914) and then to anthracene. chinesechemsoc.org This phenomenon is attributed to the correlation between the fluorescence-emitting energy of the planar excited state (S₁) and the π-conjugation length of the acene unit. chinesechemsoc.org For instance, a tetrahydrodiphenazine derivative exhibited a remarkable near-infrared (NIR) emission around 700 nm with a large Stokes shift of 275 nm. chinesechemsoc.org

The synthesis of a novel tetra-phenol π-extended dihydrophenazine has also been reported. rsc.orgnih.govunityfvg.it This derivative demonstrates significant reducing properties in its excited state, making it a promising organo-photocatalyst for reactions like dehalogenation and C-C bond formation. rsc.orgnih.govunityfvg.it The introduction of functional groups, such as phenols, in conjunction with π-extension, can be a powerful tool for tailoring the properties of dihydrophenazines for specific catalytic applications. units.it Deprotection of a methoxy-protected precursor using boron tribromide (BBr₃) in dichloromethane (B109758) (CH₂Cl₂) yielded the final tetra-phenol product. units.it

While methods like Ullmann reactions have been explored for C–N coupling to create π-extended systems, they have sometimes resulted in low yields. chinesechemsoc.org The inherent steric hindrance in the bent dihydrophenazine structure can also present synthetic challenges. chinesechemsoc.org

Oligomer and Polymer Synthesis Approaches

The incorporation of the this compound moiety into oligomeric and polymeric structures has led to materials with interesting electrochemical properties.

Buchwald-Hartwig C-N Coupling for Poly(N-phenyl-5,10-dihydrophenazine)

The Buchwald-Hartwig C-N coupling reaction has proven to be an effective method for the synthesis of poly(N-phenyl-5,10-dihydrophenazine) (p-DPPZ). researchgate.netresearchgate.netbohrium.com This polymer, featuring dihydrophenazine units with double tertiary amine active centers, has been investigated as a cathode material for aqueous zinc-ion batteries. researchgate.netbohrium.com The extended π-conjugated structure and the stable nitrogen redox-active centers contribute to the material's excellent rate performance and cycling stability. researchgate.net

In a general procedure, the polymerization involves the reaction of 5,10-dihydrophenazine with aryl dihalides, such as 1,4-dichlorobenzene, in the presence of a palladium catalyst (e.g., RuPhos Pd G2 precatalyst), a ligand (e.g., RuPhos), and a base (e.g., sodium tert-butoxide). nsf.gov This method has also been used to synthesize phenothiazine (B1677639) derivatives, which are structurally related to dihydrophenazines. researchgate.net

Table 1: Buchwald-Hartwig Polymerization Components for Phenazine-Based Polymers

| Component | Role | Example Reagents |

| Monomer | Building block of the polymer | 5,10-dihydrophenazine, 1,4-dichlorobenzene, tris(4-bromophenyl)amine |

| Catalyst | Facilitates the C-N bond formation | RuPhos Pd G2 precatalyst |

| Ligand | Stabilizes the catalyst | RuPhos |

| Base | Promotes the reaction | Sodium tert-butoxide (NaOtBu) |

Utilization of Industrial Precursors for Dihydrophenazine-Derived Oligomers

Sustainable approaches to synthesizing dihydrophenazine-derived materials have been explored by utilizing industrial precursors. For example, phenazine, a component found in the waste from rubber antioxidant production, can be used as a starting material. rsc.orgnih.govresearchgate.netsemanticscholar.org This approach not only provides a valuable use for industrial byproducts but also circumvents the environmental issues associated with their disposal. rsc.orgsemanticscholar.org

Two novel oligomers, poly(5-methyl-10-(2-methacryloxypropyl)-5,10-dihydrophenazine) (PMPPZ) and poly(5-methyl-10-(2-methacryloxyethyl)-5,10-dihydrophenazine) (PMEPZ), have been synthesized from industrial phenazine. rsc.orgnih.govresearchgate.net The synthesis involves the reaction of phenazine with propylene (B89431) oxide or ethylene (B1197577) oxide, followed by esterification with methacryloyl chloride to form the monomers. nih.gov Subsequent free-radical polymerization catalyzed by AIBN yields the final oligomers. nih.gov These materials have shown promise as cathode materials for lithium-ion batteries, exhibiting good electrochemical stability and high initial discharge specific capacities. rsc.orgnih.govresearchgate.net

Table 2: Properties of Dihydrophenazine-Derived Oligomers from Industrial Precursors

| Oligomer | Monomer Precursors | Polymerization Method | Initial Discharge Specific Capacity |

| PMPPZ | Phenazine, Propylene oxide, Methacryloyl chloride | Free-radical polymerization (AIBN catalyst) | 88 mAh g⁻¹ |

| PMEPZ | Phenazine, Ethylene oxide, Methacryloyl chloride | Free-radical polymerization (AIBN catalyst) | 152 mAh g⁻¹ |

Macrocyclic Arene Architectures: Prismnih.govdihydrophenazines

A novel class of macrocyclic arenes, known as prism chinesechemsoc.orgdihydrophenazines, has been synthesized, featuring two dihydrophenazine derivative subunits bridged by methylene (B1212753) groups. dp.techresearchgate.netresearchgate.netnih.gov The synthesis is achieved through an AlCl₃-catalyzed one-pot condensation in 1,2-dichloroethane. researchgate.netnih.gov The resulting macrocycles, such as anti-P2P20, syn-P2P20, and P2P22, exhibit distinct conformational properties. researchgate.netnih.gov While anti-P2P20 and syn-P2P20 are flexible with narrow cavities, P2P22 possesses a more rigid, rhombic-like skeleton due to greater steric hindrance. researchgate.netnih.gov

These macrocyclic arenes have shown potential in the construction of supramolecular tessellations through exo-wall interactions. researchgate.netnih.gov For example, the co-crystallization of syn-P2P20 with tetrafluoro-1,4-benzoquinone (B1208127) (TFB) leads to the formation of a regular supramolecular tessellation. nih.gov The ability to create such ordered structures opens up new possibilities for the design of advanced 2D supramolecular materials. researchgate.netnih.gov

Elucidation of Reaction Mechanisms and Catalytic Pathways Involving 2,10 Dihydrophenazine

Photoredox Catalysis Mechanisms

The photoredox activity of 2,10-dihydrophenazine catalysts is initiated by the absorption of a photon, which elevates the catalyst to an electronically excited state (PC*). rsc.orgaip.org This excited state is both a more potent reducing agent and a more potent oxidizing agent than the ground state, enabling it to participate in single-electron transfer (SET) with a substrate. aip.orgjst.go.jp The specific pathway, whether oxidative or reductive quenching, is determined by the nature of the substrate. jst.go.jp

In an oxidative quenching cycle, the photoexcited catalyst (PC*) donates an electron to an electron-accepting substrate. jst.go.jpacs.org This process oxidizes the catalyst to its radical cation form (PC•+) and reduces the substrate, which then undergoes further chemical reactions. aip.orgjst.go.jp To complete the cycle, the PC•+ must be reduced back to its ground state by a sacrificial electron donor. jst.go.jp

The generalized steps of an oxidative quenching cycle are:

Photoexcitation: The ground-state catalyst (PC) absorbs light to form the excited state (PC*). rsc.org

Electron Transfer: The excited catalyst (PC*) reduces a substrate (A), generating the catalyst radical cation (PC•+) and the substrate radical anion (A•-). jst.go.jp

Product Formation: The substrate radical anion (A•-) reacts to form the final product.

Catalyst Regeneration: The oxidized catalyst (PC•+) accepts an electron from a donor (D) to return to its ground state (PC), completing the cycle. jst.go.jp

This pathway is fundamental to processes like organocatalyzed atom transfer radical polymerization (O-ATRP), where the catalyst reduces an alkyl halide initiator to start the polymerization. nih.gov The stability of the dihydrophenazine radical cation is important for the efficiency of the catalytic cycle. nih.govresearchgate.net

Photoinduced Electron Transfer (PET) is the core event in the catalytic function of 2,10-dihydrophenazines. nih.gov Upon absorbing light, these molecules can transition to an excited state with significant charge-transfer (CT) character, which is particularly effective for PET. nih.gov N,N-diaryl dihydrophenazines that can access an intramolecular charge transfer state upon photoexcitation are especially potent, with excited state reduction potentials often below -2.0 V vs SCE. nih.govnih.gov

Ultrafast spectroscopic studies have provided direct observation of the PET process. nih.gov For N,N-diaryl-5,10-dihydrophenazines, it has been shown that a dissociative bimolecular electron transfer occurs from the first excited singlet state (S₁) of the photocatalyst to an alkyl halide initiator. researchgate.netnih.gov This challenges earlier assumptions that the longer-lived triplet state was solely responsible and suggests that PET from short-lived singlet states can effectively control polymerization by managing the concentration of reactive radicals. nih.gov The efficiency of PET is influenced by the solvent, with studies showing different dynamics in solvents like dichloromethane (B109758), toluene, and dimethylformamide. nih.gov

Time-resolved spectroscopy has been instrumental in tracking these transient species. rsc.orgnih.gov Studies have identified the excited state of the photocatalyst responsible for the electron transfer and have quantified the lifetimes of the resulting radical intermediates. rsc.org For example, after the initial PET, the initiator-derived radical can add to a monomer to propagate a polymer chain. rsc.org This propagation is controlled by a deactivation step, where the oxidized photocatalyst radical cation (PC•+) and a halide anion (X⁻) reform the dormant polymer chain end and regenerate the ground-state catalyst. rsc.org The dynamic interplay and relative rates of these activation and deactivation steps are key to achieving controlled polymerization. rsc.org

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) Mechanistic Insights

N,N-diaryl dihydrophenazines are highly regarded organic photoredox catalysts for O-ATRP, enabling the synthesis of well-defined polymers without metal contamination. magtech.com.cndigitellinc.com However, their performance, particularly regarding initiation efficiency and polymerization control, is deeply connected to their mechanistic behavior, including side reactions. digitellinc.comnih.gov

A persistent issue with early N,N-diaryl dihydrophenazine catalysts in O-ATRP was a low initiator efficiency (I*), often in the range of 60-80%. researchgate.netnih.gov This means that the final polymer molecular weight did not match the theoretically predicted value, indicating that a portion of the initiator did not lead to a propagating polymer chain. nih.gov

Research has identified a key side reaction responsible for this inefficiency: the cross-coupling of initiator-derived radicals directly onto the dihydrophenazine core of the catalyst. nih.govdigitellinc.comnih.gov Mechanistic studies suggest that the alkyl radical generated from the initiator adds to the catalyst's aromatic core, followed by deprotonation to form a new, core-substituted photocatalyst. nih.gov This process consumes radicals that would otherwise initiate polymerization, thus lowering the initiator efficiency. rsc.org It is believed that radical species are more likely to couple with the catalyst's radical cation (PC•+) rather than the neutral ground-state catalyst. nih.govresearchgate.net

| Catalyst Type | Initiator Efficiency (I) | Dispersity (Đ) | Reference |

|---|---|---|---|

| Non-Core-Substituted Dihydrophenazines | ~60-80% | < 1.3 | researchgate.netnih.gov |

| Core-Substituted Dihydrophenazines | Near-quantitative (~100%) | ~1.1 - 1.3 | nih.govresearchgate.net |

| Core-Substituted PC (Low Loading - 100 ppm) | 104% | 1.17 | researchgate.net |

| Core-Substituted PC (Low Loading - 10 ppm) | 107% | 1.36 | nih.gov |

The phenomenon of radical addition to the catalyst core has been leveraged as a strategy to design improved catalysts. digitellinc.com By pre-synthesizing these core-substituted N,N-diaryl dihydrophenazines, researchers have created a new family of catalysts that exhibit markedly better polymerization control. digitellinc.comnih.gov

These core-substituted catalysts consistently lead to near-quantitative initiator efficiencies and low polymer dispersity (Đ). nih.govnih.gov The substitution on the core alters key properties of the catalyst. For example, alkyl core substitution can lead to increased oxidation potentials for the catalyst's radical cation and longer triplet excited-state lifetimes, which may enhance catalytic performance. nih.gov This modification effectively mitigates the problematic side reactions and stabilizes the radical ions within the oxidative quenching cycle. nih.govnih.gov Furthermore, these robust core-substituted catalysts maintain excellent control even at very low catalyst loadings (as low as 10-50 ppm), which is advantageous for reducing costs and simplifying polymer purification. nih.govnih.gov The rate of this alkyl core substitution (AkCS) itself is influenced by the catalyst structure; for instance, a dihydrophenazine with 1-naphthyl groups at the nitrogen atoms undergoes faster core substitution than one with 2-naphthyl groups, correlating with different levels of polymerization control. nih.gov

| Property | Parent PCs | AkCS PCs | Reference |

|---|---|---|---|

| PC•+ Oxidation Potential (E1/2 vs SCE) | 0.21–0.22 V | 0.26–0.27 V | nih.gov |

| Triplet Excited-State Lifetime (τT1) | 0.61–3.3 µs | 1.4–33 µs | nih.gov |

| Polymerization Control at Low Loading (50 ppm) | Moderate (Đ = 1.30) | Maintained | nih.gov |

Redox Interconversion Mechanisms

The utility of this compound and its derivatives in various chemical applications is fundamentally linked to their rich redox chemistry. The ability to shuttle between oxidized and reduced states underpins their function as electron mediators in catalysis and energy storage systems.

Phenazine-Dihydrophenazine Reversible Redox Dynamics

The core of this compound's reactivity lies in its reversible redox relationship with its oxidized form, phenazine (B1670421). This dynamic interconversion is a cornerstone of its function in both biological and synthetic systems. rsc.org Phenazine-based compounds are known to oscillate between their oxidized (phenazine) and reduced (dihydrophenazine) states, a process that is critical for electron transfer and cellular signaling in biological contexts. rsc.org

This reversible process has been harnessed in materials science, particularly in the development of advanced photocatalysts. rsc.org For instance, when a phenazine moiety is integrated into a conjugated microporous polymer (CMP), it can act as a highly effective electron transfer mediator. rsc.orgresearchgate.net Upon photoirradiation, the phenazine unit captures two photogenerated electrons and two protons, converting to its this compound form. rsc.org This reduced state can then transfer these electrons to an acceptor molecule, such as oxygen (O₂), to produce hydrogen peroxide (H₂O₂), while being oxidized back to phenazine. rsc.orgrsc.org This cycle facilitates efficient charge transfer, mitigates charge recombination, and significantly lowers the energy barrier for the reduction reaction. rsc.orgresearchgate.net

The mechanism can be summarized as follows:

Photoreduction: The phenazine moiety within a material absorbs light, gets excited, and accepts photogenerated electrons and protons to form dihydrophenazine. rsc.org

Electron Storage and Transfer: The dihydrophenazine form effectively stores the electrons. rsc.org

Oxidation/Regeneration: Dihydrophenazine donates its electrons and protons to a substrate (e.g., O₂), leading to the formation of a product (e.g., H₂O₂) and the regeneration of the original phenazine, completing the catalytic cycle. rsc.orgresearchgate.net

This reversible transformation is crucial for enhancing photocatalytic efficiency, as demonstrated in systems designed for H₂O₂ synthesis where it sets a new benchmark for production rates and solar-to-chemical conversion efficiency. rsc.orgrsc.orgresearchgate.net

Multi-Electron Transfer Processes

Beyond the fundamental two-electron, two-proton transfer between phenazine and dihydrophenazine, dihydrophenazine-based compounds are notable for their ability to engage in multi-electron redox processes. This characteristic is particularly valuable in the design of high-capacity energy storage materials. nih.govresearchgate.net

Dihydrophenazine-based polymers have been developed as high-performance cathodes for aqueous zinc-ion batteries (ZIBs) and lithium-ion batteries. nih.govresearchgate.net These materials feature multiple redox-active centers, allowing for the transfer of more than one electron per repeating unit. For example, poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ) contains double tertiary amine active centers in each dihydrophenazine unit. researchgate.net As a cathode material, it exhibits a two-step discharge platform, indicating a stepwise, multi-electron redox characteristic. researchgate.net

Similarly, novel dihydrophenazine-based oligomers have been synthesized that exhibit highly reversible two-electron transfer redox processes with stable charge/discharge potentials. nih.gov The mechanism, confirmed through techniques like X-ray photoelectron spectroscopy (XPS), shows a stepwise two-electron-transfer during the charging and discharging process. nih.gov This capacity for multi-electron transfer contributes to a higher theoretical specific capacity, making these materials promising for sustainable and high-potential batteries. nih.govresearchgate.net The electrochemical kinetics of these processes are often controlled by a hybrid of surface capacitance and diffusion, allowing for excellent rate performance and ultra-long cycle life. researchgate.netrsc.org

| Compound/Polymer | Application | Key Redox Characteristic | Performance Metric | Source |

| p-DPPZ | Zinc-Ion Battery Cathode | Two-step multi-electron redox | 136 mAh g⁻¹ specific capacity at 0.05 A g⁻¹ | researchgate.net |

| PMEPZ-MWCNTs | Lithium-Ion Battery Cathode | Reversible two-electron transfer | Releases up to 99% of theoretical specific capacity | nih.gov |

| p-DTPAPZ | Lithium-Ion Battery Cathode | Multi-electron redox process | High free radical density confirmed by ESR | rsc.org |

Conformational Changes and Reactivity Dynamics

The oxidation state of the dihydrophenazine core not only influences its electronic properties but also induces significant changes in its three-dimensional structure. These conformational dynamics are coupled with unique reactivity patterns and electrochromic effects.

Electrochromic Conformational Switching

A remarkable feature of π-extended dihydrophenazines is their ability to undergo a significant conformational change upon oxidation, which is accompanied by a dramatic color change (electrochromism). nih.govacs.orgresearchgate.net The neutral this compound precursor typically possesses a non-planar, folded, or "half-chair" conformation. acs.orgresearchgate.net

Upon a two-electron oxidation, often induced chemically (e.g., with AgSbF₆) or electrochemically, the dihydrophenazine is converted into a planar, aromatic phenazinium dication. nih.govacs.org This structural transition from a distorted to a planar aromatic structure results in a marked electrochromic change, for instance, from a colorless or pale solution to a deep blue one. acs.orgrsc.org This reversible change in conformation and color upon oxidation and reduction opens potential applications for this class of derivatives as molecular switches, actuators, and electrochromic systems. nih.govacs.org The stability of the resulting dication can be enhanced by extending the π-system, for example, by fusing it with phenanthrene (B1679779) units. nih.gov

This property has been explored in the context of Polymers of Intrinsic Microporosity (PIMs). rsc.org Introducing the dihydrophenazine unit into a polymer network allows for the creation of redox-switchable materials. The conformational change from the contorted neutral form to the more rigid dicationic form can alter the microporosity of the material, potentially impacting gas uptake, diffusion, and separation selectivity. rsc.org

| State | Conformation | Aromaticity | Visual Appearance | Source |

| Neutral Dihydrophenazine | Distorted, folded | Antiaromatic (dihydropyrazine ring) | Colorless/Pale | nih.govacs.org |

| Dication | Planar | Aromatic | Deep Blue | acs.orgrsc.org |

Dual Reactivity and Ring Contraction Phenomena

The highly reactive phenazinium dication, formed from the oxidation of the dihydrophenazine precursor, exhibits intriguing dual reactivity depending on the nature of the attacking nucleophile. nih.govacs.orgresearchgate.net

This dual pathway is as follows:

Reduction: When treated with "soft" nucleophiles, such as triphenylphosphine (B44618), the dication is reduced back to the original neutral dihydrophenazine precursor. rsc.org This reaction demonstrates the reversibility of the conformational switch.

Ring Contraction: In the presence of other types of nucleophiles (e.g., water), the dication can undergo an irreversible ring contraction. nih.govacs.org This process results in the formation of a π-extended triarylimidazolinium salt. nih.govresearchgate.net This reactivity highlights the complex chemical behavior of the dicationic species.

This dual reactivity provides a method to control the molecular structure and properties through the choice of external chemical stimuli. nih.govacs.org The ability to either reversibly switch the conformation or to induce a permanent structural rearrangement like ring contraction makes these dihydrophenazine-based systems versatile platforms for developing responsive materials and exploring the fundamental reactivity of charged polycyclic aromatic hydrocarbons. nih.govresearchgate.netugr.es

Advanced Spectroscopic and Characterization Techniques for Structural and Electronic Elucidation

Ultrafast Time-Resolved Spectroscopic Methods

Ultrafast spectroscopic techniques are indispensable for observing the fleeting dynamics of photoexcited molecules, allowing researchers to track chemical reactions and energy relaxation pathways on timescales ranging from femtoseconds to microseconds. bohrium.com

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states. nih.gov An initial pump pulse excites the molecule, and a subsequent, time-delayed probe pulse measures the absorption of the transient species. nih.govresearchgate.net By varying the delay time between the pump and probe pulses, the formation and decay of reactive intermediates can be tracked in real time. mdpi.com

For instance, studies on related complex organic molecules demonstrate that TA spectroscopy can reveal intricate kinetic behavior. researchgate.net Intermediate absorption spectra can be recorded at various time delays, from picoseconds to nanoseconds, to monitor the evolution of the system. researchgate.netmdpi.com The kinetic traces at specific wavelengths can then be fitted to multi-exponential functions to extract the lifetimes of different transient states. researchgate.net This method has been effectively used to observe processes such as the transition from an initially excited state to a triplet state and subsequent decay pathways. researchgate.net

Research on various organic photocatalysts illustrates how TA spectroscopy can identify excited-state absorption bands and the depletion of the ground state population (ground state bleach). acs.org These spectral features provide direct evidence of the reactive intermediates involved in photochemical processes.

Table 1: Illustrative Transient Absorption Data for a DPPZPHEN Solution This table is based on data for a related compound, Dipyrido[3,2-a:2',3'-c]phenazine (DPPZ), to demonstrate the type of information obtained from Transient Absorption Spectroscopy.

| Time Delay (ps) | Observed Spectral Event | Wavelength Range (nm) |

| 0.4 - 9 | Formation of initial excited state (¹IL) | 415 - 659 |

| 22 - 52 | Transition to triplet state (³IL) | 415 - 659 |

| 104 - 369 | Decay of the triplet state | 415 - 659 |

| Data adapted from experiments on an aqueous DPPZPHEN solution to illustrate the methodology. researchgate.net |

Time-resolved vibrational spectroscopies, such as time-resolved infrared (IR) and Raman spectroscopy, provide direct insight into the structural evolution of molecules during chemical reactions. bohrium.comresearchgate.net These techniques monitor specific vibrational marker modes in real time, offering a "fingerprint" of the molecular structure as it changes. bohrium.comresearchgate.net This allows for the detailed study of processes like electron transfer, bond fission, and isomerization. researchgate.net

Time-resolved IR spectroscopy can monitor site-specific interactions, such as hydrogen bonding, and follow the conversion between electronic states by observing changes in fingerprint IR-active vibrations. bohrium.comresearchgate.net Similarly, transient vibrational absorption spectra can be used to identify excited-state absorption bands corresponding to specific aromatic ring modes and to monitor the depletion of the ground state population. acs.org

Combining electronic and vibrational spectroscopy, as in two-dimensional electronic–vibrational spectroscopy (2DEVS), offers even deeper insights by revealing the correlation between solvation dynamics and vibrational spectral changes in photoexcited molecules. escholarship.org These advanced methods are crucial for understanding the interplay between electronic excitation and nuclear motion in dihydrophenazine systems. aip.orgrsc.org

Electrochemical Characterization

Electrochemical methods are fundamental for probing the redox activity of dihydrophenazine compounds, which is central to their application in areas like redox flow batteries and photocatalysis. researchgate.netrsc.org

Cyclic voltammetry (CV) is a primary technique for investigating the redox properties of electroactive species. It involves sweeping the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction potentials. For dihydrophenazine derivatives, CV reveals their capacity for reversible electron transfer.

Studies on polymers incorporating the 5,10-dihydrophenazine (B1199026) moiety show that these materials exhibit two pairs of redox peaks, which correspond to two consecutive single-electron-transfer reactions. mdpi.com The stability of these materials can be assessed by performing thousands of consecutive CV cycles, with stable materials showing overlapping curves. mdpi.com A systematic investigation into N,N'-disubstituted dihydrophenazines has also utilized CV to explore their redox behaviors and the properties of their radical cation and dication species. acs.org

Table 2: Redox Potentials of a Polymer Containing the 5,10-Diphenyl-dihydrophenazine Moiety (PAS-DPPZ)

| Process | Peak Potential (V vs. Li/Li⁺) |

| Reduction 1 | ~3.0 |

| Reduction 2 | ~3.8 |

| Oxidation 1 | ~3.5 |

| Oxidation 2 | ~4.1 |

| Data obtained from cyclic voltammetry tests at a scan rate of 0.1 mV/s. mdpi.com |

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to investigate the electronic properties and interfacial processes of electrochemical systems, such as charge transfer resistance. taylorandfrancis.comresearchgate.netuconn.edu The method involves applying a small AC potential perturbation and measuring the current response over a range of frequencies. uconn.edu The resulting data is often presented as a Nyquist plot, where the diameter of the semicircle can be used to calculate the charge transfer resistance (Rct) at the electrode-electrolyte interface. taylorandfrancis.comrsc.org

For dihydrophenazine-based materials used as battery cathodes, EIS is employed to evaluate their performance. For example, in situ polymerization of a dihydrophenazine oligomer with multi-walled carbon nanotubes (MWCNTs) was shown to significantly enhance performance. rsc.org EIS measurements confirmed this enhancement by revealing a lower charge transfer resistance for the composite material compared to the pure oligomer, indicating more efficient charge transfer. rsc.org The stability of such materials can also be monitored over multiple cycles, with Nyquist plots showing how the charge transfer resistance evolves. mdpi.com

Table 3: Charge Transfer Resistance for Dihydrophenazine-Based Oligomers

| Material | Charge Transfer Resistance (Rct) | Observation |

| PMEPZ Oligomer | Higher | Indicates less efficient charge transfer. |

| PMEPZ–MWCNTs Composite | Lower | Indicates significantly enhanced charge transfer efficiency. |

| Qualitative comparison based on electrochemical impedance spectra. rsc.org |

Advanced Structural Analysis

Determining the precise three-dimensional structure and molecular packing of dihydrophenazine derivatives is essential for understanding their properties. The dihydrophenazine ring system is characteristically non-planar, often described as having a puckered or butterfly-shaped conformation. d-nb.info

X-ray diffraction is a key technique for this purpose. Single-crystal X-ray analysis has been used to definitively prove the structure of substituted dihydrophenazines, confirming the non-planar geometry of the ring system. d-nb.info Furthermore, X-ray diffraction on thin films of charge-transfer complexes involving 5,10-dimethyl-5,10-dihydrophenazine has been used to study the orientation and packing of the molecules. acs.org These studies can reveal the layered structure of the films and the preferential orientation of the molecular stacks relative to the substrate. acs.org

In conjunction with X-ray diffraction, infrared (IR) spectroscopy provides further structural insights. By comparing IR transmission and reflection-absorption (RA) spectra, a more accurate evaluation of molecular orientation in thin films can be achieved. acs.org Specific vibrational modes, such as the N-H stretching frequency, can also provide information on intermolecular interactions within the crystal lattice. bohrium.com These advanced analytical methods are critical for establishing the structure-property relationships that govern the functionality of dihydrophenazine-based materials. frontiersin.org

Electronic and Magnetic Resonance Spectroscopy

Electronic and magnetic resonance spectroscopy techniques are powerful tools for probing the electronic structure and properties of molecules like 2,10-dihydrophenazine.

Electron Spin Resonance (ESR) spectroscopy is a technique that detects species with unpaired electrons, such as triplet states and radicals. While ESR studies have been conducted on the parent phenazine (B1670421) molecule to characterize its triplet state, specific ESR spectroscopic data for the triplet state and exchange interactions of this compound are not readily found in the current scientific literature. Such studies would be valuable for understanding its potential photochemical reactivity and magnetic properties.

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum provides key information about its electronic structure.

The reduced form, this compound, is known to be unstable in the presence of air. bohrium.com Its UV spectrum exhibits a broad absorption band with a maximum wavelength (λmax) at 350 nm. bohrium.com This absorption is attributed to a π-π* electronic transition within the aromatic system of the molecule. The position and intensity of this band can be influenced by the solvent and the presence of substituents on the phenazine core.

The study of the optical properties of this compound is also relevant in the context of phenazine reduction, which can be visually monitored through distinct color changes. bohrium.com The electronic transitions observed in the UV-Vis spectrum are fundamental to understanding the electrochromic behavior of related phenazine derivatives, where changes in the oxidation state lead to alterations in color.

| Compound Name | λmax (nm) | Solvent/Matrix | Reference |

| This compound | 350 | Not specified | bohrium.com |

Table 1. UV-Vis Absorption Data for this compound.

Computational Chemistry and Theoretical Modeling of 2,10 Dihydrophenazine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, are instrumental in understanding the fundamental electronic structure and photophysical behavior of dihydrophenazine-based molecules.

Density Functional Theory (DFT) is a widely utilized computational method to investigate the electronic structure of molecules. imist.ma It provides a framework to determine the ground-state properties by mapping the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential. researchgate.net For dihydrophenazine systems, DFT calculations are crucial for optimizing molecular geometries and understanding the distribution and energy levels of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The energies of the HOMO and LUMO and the corresponding HOMO-LUMO energy gap (ΔE) are fundamental descriptors of a molecule's electronic characteristics and reactivity. irjweb.comschrodinger.comchalcogen.ro A smaller energy gap generally implies higher chemical reactivity and is associated with the energy required for the lowest electronic excitation. schrodinger.com

In a theoretical study of 1,4-dithiazole-5,10-dihydrophenazine (DTDHP), a derivative of 2,10-dihydrophenazine, DFT calculations revealed how chemical modifications influence the FMOs. acs.orgnih.gov The introduction of a boron difluoride (−BF₂) unit to form a B ← N fused derivative (DTHDHP-BF₂) was shown to stabilize the frontier molecular orbitals. acs.org Similarly, simulations on a dihydrophenazine-based polymer, poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ), showed that during redox processes, the molecular orbital levels improved and the energy gap became smaller, indicating favorable charge transfer ability. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,4-dithiazole-5,10-dihydrophenazine (DTDHP) | -5.01 | -1.53 | 3.48 |

| DTHDHP-BF₂ | -5.61 | -2.73 | 2.88 |

Data sourced from theoretical calculations on dihydrophenazine derivatives. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that allows for the investigation of excited-state properties. wikipedia.orgmpg.de It is a primary computational tool for predicting optoelectronic characteristics, such as UV-Vis absorption spectra, excitation energies, and luminescence mechanisms. wikipedia.orgaps.org The method calculates how the electron density of a system evolves under a time-dependent potential, providing insights into electronic transitions. mpg.de

For dihydrophenazine derivatives, TD-DFT has been successfully applied to unravel complex photophysical behaviors. These molecules often adopt a bent, butterfly-like conformation in the ground state and relax to a more planar structure in the excited state. chinesechemsoc.org This excited-state planarization is a key feature of their luminescence. chinesechemsoc.orgresearchgate.net

Theoretical calculations on π-extended dihydrophenazines have used TD-DFT to explain an unusual π-conjugation length-dependent emission, correlating the calculated fluorescence-emitting energy with the structure. chinesechemsoc.org In the case of DTDHP, TD-DFT calculations were essential to assign multiple fluorescence bands observed experimentally. acs.org The simulations confirmed that a fluorescence maximum at 687 nm originated from a double proton transfer phototautomer (T2H), while a shoulder peak around 660 nm was related to a single-proton transfer phototautomer (T1H). acs.orgnih.gov For the B ← N-fused derivative DTHDHP-BF₂, TD-DFT attributed the fluorescence maximum at 687 nm to a normal Stokes shifted emission. acs.org

Energy Landscape and Charge Transfer Dynamics

Understanding the energy landscape and charge transfer dynamics is critical for evaluating the potential of this compound systems in electronic devices. Theoretical modeling provides key parameters that govern how charges move within and between molecules.

Molecular Electrostatic Potential (MESP) simulations create a color-coded map of the electron density on the molecular surface, providing a visual representation of the charge distribution. wolfram.comdntb.gov.ua The MESP is a valuable tool for identifying electron-rich and electron-poor regions, which helps in predicting intermolecular interactions and reactive sites. dntb.gov.uarsc.org

In a study of a dihydrophenazine-based polymer (p-DPPZ) used as a cathode material for zinc-ion batteries, MESP simulations were employed to understand the redox mechanism. researchgate.net The simulations indicated that during the two-step redox process, sulfate (B86663) ions (SO₄²⁻) from the electrolyte were adsorbed at the active sites, specifically the tertiary amine nitrogen atoms in the dihydrophenazine unit. researchgate.net This adsorption was shown to facilitate the charge transfer process, highlighting the utility of MESP in elucidating reaction mechanisms at a molecular level. researchgate.net

The efficiency of charge transfer in organic materials is governed by two key parameters: the reorganization energy (λ) and the intermolecular electronic coupling (V). nih.gov The reorganization energy is the energy required for a molecule to relax its geometry after a charge is added or removed. nih.gov A lower reorganization energy is desirable for efficient charge transport as it represents a smaller energetic barrier for a charge to hop between molecules. nih.gov

Intermolecular electronic coupling describes the strength of the electronic interaction between adjacent molecules. A larger electronic coupling value facilitates faster charge transfer. nih.gov

Computational studies on the DTDHP derivative DTHDHP-BF₂ demonstrated the impact of molecular design on these parameters. The introduction of the −BF₂ group was found to decrease the reorganization energies associated with electron transport due to the formation of rigid B ← N bonds. acs.orgnih.gov Furthermore, the intermolecular electronic couplings were significantly enhanced because of strong intermolecular F···H interactions between neighboring molecules. acs.orgnih.gov

| Compound | Hole Reorganization Energy (λₕ) (eV) | Electron Reorganization Energy (λₑ) (eV) |

|---|---|---|

| DTDHP | 0.231 | 0.435 |

| DTHDHP-BF₂ | 0.211 | 0.297 |

Data sourced from theoretical calculations on dihydrophenazine derivatives. acs.org

By combining the calculated reorganization energies and electronic couplings with theoretical frameworks like the Marcus-Hush electron transfer theory, it is possible to predict the charge transport properties of materials, most notably the charge carrier mobility (μ). acs.org Charge mobility is a measure of how quickly an electron or hole can move through a material under the influence of an electric field, and it is a critical parameter for the performance of organic electronic devices. nih.gov

For the DTDHP and DTHDHP-BF₂ system, theoretical predictions of charge mobility were made based on these calculated parameters. The study found that the structural modifications in DTHDHP-BF₂ led to a significant enhancement in charge transport capabilities. The optimum hole mobility was predicted to be 3.87 cm² V⁻¹ S⁻¹, and the electron mobility was 1.52 cm² V⁻¹ S⁻¹. acs.orgnih.gov These values represented a 3-fold increase in hole mobility and a 9-fold increase in electron mobility compared to the parent DTDHP compound, demonstrating the power of computational modeling to guide the design of high-performance organic semiconductors. acs.org

Excited State Dynamics and Aromaticity of this compound Systems

The photophysical and photochemical behavior of this compound and its derivatives are intricately linked to dynamic changes in their geometry and electronic structure upon photoexcitation. These systems exhibit fascinating excited-state dynamics, including significant conformational changes and reversals in aromaticity, which dictate their unique emissive properties.

Excited-State Planarization and Vibration-Induced Emission (VIE) Theory

N,N'-disubstituted dihydrophenazines are characterized by a bent, butterfly-like conformation in their ground state (S₀). researchgate.net Upon photoexcitation to the lowest-lying excited state (S₁), these molecules undergo a significant structural change, relaxing to a nearly planar conformation. researchgate.net This excited-state planarization is a key feature of their photophysics and is the cornerstone of the Vibration-Induced Emission (VIE) theory.

The VIE mechanism was proposed to explain the unusually large Stokes shifts and often dual emission observed in dihydrophenazine derivatives. Current time information in Western Connecticut Planning Region, US. In the ground state, the bent geometry minimizes steric hindrance. However, in the excited state, a more planar structure becomes energetically favorable. This transformation from a bent to a planar conformation is a vibrational process that leads to the emission of light from the relaxed, planar excited state. oulu.fi This process can be influenced by environmental factors such as solvent viscosity; in highly viscous media, the transition to the planar state can be hindered, leading to multiple emissive states and altered fluorescence lifetimes. researchgate.net

The degree of this excited-state planarization can be controlled through chemical modifications. For instance, imposing spatial constraints by synthesizing annulated structures based on dihydrophenazine can impede the vibrational motion required for planarization. Current time information in Western Connecticut Planning Region, US. This "chemical locking" strategy allows for snapshotting the various stages of the planarization process and results in a tunable emission, with more constrained molecules exhibiting a blue-shifted fluorescence. Current time information in Western Connecticut Planning Region, US.

Analysis of Aromaticity Reversals

The driving force behind the bent-to-planar transformation in the excited state of dihydrophenazines is attributed to a reversal of aromaticity. researchgate.netnih.gov In the ground state, the central 1,4-dihydropyrazine (B12976148) ring of this compound contains 8 π-electrons, rendering it antiaromatic according to Hückel's rule. This antiaromaticity contributes to the bent geometry.

Upon photoexcitation, the electronic configuration changes, and the central ring gains aromatic character in the excited state, following Baird's rule for aromaticity in the lowest excited triplet and singlet states of 4n π-electron systems. researchgate.netnih.govdtu.dk This gain in excited-state aromaticity provides the thermodynamic driving force for the molecule to adopt a more planar conformation, which maximizes π-conjugation. nih.govethz.ch Theoretical calculations, including Nucleus-Independent Chemical Shift (NICS) calculations, can be employed to probe the changes in aromaticity between the ground and excited states. ethz.chscispace.com Negative NICS values are indicative of aromatic character, while positive values suggest antiaromaticity. The interplay between steric effects from substituents and these aromaticity reversals can be used to fine-tune the electronic and conformational responses of dihydrophenazine derivatives. researchgate.netnih.gov

Correlation of Photophysical Properties with π-Conjugation Length

The extension of the π-conjugated system in dihydrophenazine derivatives through the fusion of additional aromatic rings has a profound and sometimes counterintuitive effect on their photophysical properties. researchgate.net One might expect that increasing the π-conjugation length would lead to a bathochromic (red) shift in the emission wavelength. However, in a series of π-extended dihydrophenazines, a dramatic hypsochromic (blue) shift in emission is observed as the fused acene wing is linearly extended from benzene (B151609) to naphthalene (B1677914) and then to anthracene. researchgate.net

This unusual behavior is explained by theoretical calculations which show a close correlation between the fluorescence-emitting energy of the planar excited-state structures and the π-conjugation length of the acene subunit. researchgate.net While the absorption spectra may shift to longer wavelengths with increased conjugation, the energy of the emissive planar S₁ state is more significantly influenced by the electronic structure of the entire π-system in its relaxed, aromatic excited state. The properties of these materials can be further tuned by introducing various substituents, leading to a wide range of emission colors and characteristics. nih.gov

Below is a table summarizing the photophysical properties of a series of N,N'-diphenyl-5,10-dihydrophenazine derivatives with an increasing number of methyl groups, which systematically increase steric hindrance and affect the degree of bending in the ground state.

| Compound | Number of Methyl Groups | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| DPP-00 | 0 | 416 | 459 | 43 |

| DPP-10 | 1 | - | - | - |

| DPP-22 | 4 | 324 | 584 | 260 |

Data sourced from studies on sterically hindered dihydrophenazines. researchgate.netnih.govethz.ch

Exchange Interaction Studies

In systems where this compound units are part of larger molecular architectures or when the molecule itself is in a diradical state (e.g., upon oxidation), understanding the magnetic interactions between spin centers is crucial. Exchange interaction studies, often aided by computational methods, provide insight into the nature and magnitude of these magnetic couplings.

Broken-Symmetry Approach for Spin States

For molecules with two or more unpaired electrons, such as diradical species of dihydrophenazines, different spin states (e.g., singlet and triplet) are possible. The energy difference between these states is determined by the magnetic exchange coupling constant, J. A positive J value indicates a ferromagnetic interaction (triplet ground state), while a negative J value signifies an antiferromagnetic interaction (singlet ground state).

The broken-symmetry (BS) approach, particularly within the framework of Density Functional Theory (BS-DFT), is a widely used computational method to estimate J in such systems. oulu.fiarxiv.orgarxiv.org This method involves calculating the energy of a high-spin state (where all unpaired electrons have the same spin) and a "broken-symmetry" state, which is a mixed-spin state that is not a pure spin eigenfunction but can be used to approximate the energy of the low-spin state. researchgate.net

The exchange coupling constant (J) can then be calculated from the energies of the high-spin (E_HS) and broken-symmetry (E_BS) states using various formulations. One common expression is:

J = (E_BS - E_HS) / (_HS - ²>_BS)²>

where is the expectation value of the total spin operator for the respective states.[²>6]

The accuracy of the BS-DFT approach is sensitive to the choice of the density functional, with the amount of Hartree-Fock exchange in hybrid functionals being a critical parameter. nih.gov While this approach has proven useful for many diradical systems, it is important to be aware of its limitations, such as spin contamination in the broken-symmetry wavefunction, which can sometimes lead to inaccuracies, especially in cases of strong covalency between the magnetic centers. oulu.fiarxiv.orgoulu.firesearchgate.net

Applications in Advanced Materials Science and Chemical Technologies

Organic Electronics and Optoelectronics

The strong electron-donating nature of the 5,10-dihydrophenazine (B1199026) core makes it a valuable building block for materials used in organic electronic devices, which rely on the efficient transport and interaction of charge carriers (holes and electrons).

In the pursuit of 100% internal quantum efficiency in OLEDs, materials capable of Thermally Activated Delayed Fluorescence (TADF) have become a major focus. beilstein-journals.org TADF emitters harvest both singlet and triplet excitons for light emission through a process called reverse intersystem crossing (RISC). beilstein-journals.org This requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ).

The 5,10-dihydrophenazine unit is an excellent electron donor for constructing TADF emitters, often paired with various electron-acceptor units. rsc.org This donor-acceptor (D-A) structure effectively separates the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor, which is crucial for achieving a small ΔEₛₜ. rsc.org By judiciously selecting the acceptor moiety, researchers can tune the emission color from green to orange and red. rsc.org For instance, fluorinated dibenzo[a,c]-phenazine-based TADF molecules bearing different donor moieties have demonstrated color-tuning over a wide range from green to deep-red. rsc.org OLEDs fabricated with these materials have shown excellent to moderate performance, with a maximum external quantum efficiency (EQEₘₐₓ) reaching as high as 21.8% for an orange-red emitter. rsc.org

Table 1: Performance of Dihydrophenazine-Based TADF Emitters in OLEDs

| Emitter Compound | Emission Color | Max. EQE (%) | Emission Peak (nm) | Reference |

| 2DMAC-BP-F | Orange-Red | 21.8% | 585 | rsc.org |

| 2PXZ-BP-F | Red | 12.4% | 605 | rsc.org |

| Unspecified Dihydrophenazine-based Emitter | Green-Orange | 12% | N/A |

Efficient injection of charge carriers from the electrodes into the organic layers is critical for the performance of OEL devices. Hole-injection materials (HIMs) are used to facilitate the transport of positive charges (holes) from the anode (typically indium tin oxide, ITO) to the light-emitting layer. An effective HIM must have a HOMO energy level that is well-matched with the work function of the anode and the HOMO of the adjacent hole-transporting layer. acs.org

A series of novel hole transport materials based on N,N′-disubstituted-dihydrophenazine derivatives have been synthesized and characterized. acs.org These materials exhibit HOMO levels between -4.83 and -5.08 eV, which aligns well with the work function of ITO (typically around 4.8 eV), facilitating efficient hole injection. acs.org An OEL device using one such derivative, N,N-diphenyl-4′-(14-phenyldibenzo[a,c]phenazin-9(14H)-yl)-[1,1′-biphenyl]-4-amine, as the hole transport material achieved a maximum luminance of 17,437 cd m⁻² at 10.7 V and maintained a high current efficiency of 2.25 cd A⁻¹ even at high current densities, demonstrating the material's good hole transport and stability. acs.org

Ambipolar materials are capable of transporting both holes and electrons simultaneously. This dual functionality is highly desirable for simplifying device architectures in applications like organic field-effect transistors (OFETs) and light-emitting transistors. The development of ambipolar characteristics often involves combining electron-donating and electron-accepting moieties within a single molecule or in a blended system. nih.gov

Based on their photophysical and electrochemical properties, 5,10-diaryl-5,10-dihydrophenazine derivatives have been identified as potential ambipolar charge transport materials. researchgate.net Their HOMO and LUMO energy levels can be tuned, and they possess good thermal stability, which are key requirements for such applications. researchgate.net While extensive experimental data on the ambipolar mobility of simple dihydrophenazine is limited, related and more complex phenazine (B1670421) derivatives have shown promising results. For example, a phenanthro[a]phenazine compound exhibited a hole mobility of 1.02 × 10⁻² cm² V⁻¹ s⁻¹. acs.org The ability to functionalize the dihydrophenazine core allows for the fine-tuning of energy levels and molecular packing, which are critical factors in achieving balanced and efficient ambipolar charge transport. rsc.org

In organic photovoltaic (OPV) cells, the fundamental process involves the generation of an exciton (B1674681) (a bound electron-hole pair) in a donor material upon light absorption, followed by charge separation at a donor-acceptor interface. The electron-rich nature of the 5,10-dihydrophenazine core makes it an attractive candidate for the electron donor component in these devices. semanticscholar.orgresearchgate.net

Theoretical studies have been conducted to design and evaluate asymmetrical 5,10-diphenyl-5,10-dihydrophenazine (B3051866) donor-π-acceptor chromophores for photovoltaic applications. semanticscholar.orgresearchgate.net By incorporating various π-spacers, the electronic properties of these dyes can be systematically tuned. semanticscholar.orgresearchgate.net Density functional theory (DFT) calculations on a series of designed chromophores predicted excellent chemical stability and significant charge transfer characteristics. semanticscholar.orgresearchgate.net The calculated open-circuit voltage (Voc) for these theoretical dyes ranged from 1.58 to 4.71 eV, with a short-circuit current (Jsc) spanning from 20.36 to 81.79 mA cm⁻². semanticscholar.orgresearchgate.net While these results are from computational models, they highlight the significant potential of dihydrophenazine derivatives as effective electron donors for high-performance organic solar cells. semanticscholar.orgresearchgate.net Further experimental work on phenazine-based polymer donors has also shown promise in fabricating efficient polymer solar cells. acs.org

Electrochemical Energy Storage Systems

The search for safe, low-cost, and sustainable energy storage solutions has led to increased interest in aqueous zinc-ion batteries (ZIBs). Organic electrode materials are considered promising alternatives to traditional inorganic materials due to their design flexibility, high theoretical capacity, and environmental friendliness. researchgate.net

The dihydrophenazine core, with its two redox-active tertiary amine centers, is an excellent candidate for cathode materials in ZIBs. researchgate.net These nitrogen centers can undergo reversible electrochemical reactions, enabling the storage and release of charge.

Researchers have prepared dihydrophenazine-based polymers for use as cathodes in ZIBs. A polymer of poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ) demonstrated multi-electron redox characteristics with two distinct discharge platforms at 1.18 V and 0.65 V (vs. Zn²⁺/Zn). researchgate.net This material exhibited a discharge specific capacity of 136 mAh g⁻¹ at a current density of 0.05 A g⁻¹. researchgate.net Furthermore, the polymer showed exceptional cycling stability, retaining 95.1% of its capacity after 5000 cycles at a high current rate of 5 A g⁻¹. researchgate.net Another study on a poly(aryl ether sulfone) containing 5,10-diphenyl-dihydrophenazine (PAS-DPPZ) reported a theoretical specific capacity of 126 mAhg⁻¹ and maintained 82.6% of its initial capacity after 100 cycles. mdpi.com

Table 2: Electrochemical Performance of Dihydrophenazine-Based Cathodes in ZIBs

| Cathode Material | Specific Capacity | Current Density | Operating Voltage (vs. Zn²⁺/Zn) | Capacity Retention | Reference |

| p-DPPZ | 136 mAh g⁻¹ | 0.05 A g⁻¹ | 1.18 V, 0.65 V | 95.1% after 5000 cycles | researchgate.net |

| PAS-DPPZ | ~76 mAh g⁻¹ (initial) | 0.1 C | ~1.2 V, ~0.4 V | 82.6% after 100 cycles | mdpi.com |

These findings underscore the potential of dihydrophenazine-based polymers as robust and high-performance cathode materials for the next generation of safe and sustainable aqueous batteries. researchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular Tessellation and 2D Material Fabrication

The unique structural and electronic properties of 2,10-dihydrophenazine and its derivatives have positioned them as compelling building blocks in the fabrication of advanced two-dimensional (2D) materials through supramolecular tessellation. Tessellation at the molecular level, the tiling of a plane with one or more geometric shapes without overlaps or gaps, offers a powerful bottom-up approach to creating highly ordered 2D networks with precisely controlled architectures and functionalities.

Recent research has demonstrated the use of specifically designed dihydrophenazine-based macrocycles, such as prism rsc.orgdihydrophenazines, in constructing these intricate superstructures. These prism-shaped macrocyclic arenes serve as molecular tiles that can self-assemble into regular 2D networks. The formation of these tessellations is driven by non-covalent interactions, particularly exo-wall interactions with other molecules. For instance, the cocrystallization of a prism rsc.orgdihydrophenazine with linkers like 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFN) has been shown to yield a regular 2D network superstructure with periodic parallelogram-like tiling units. This work highlights a novel strategy for designing macrocyclic arenes and fabricating 2D supramolecular materials by leveraging the distinct geometry of dihydrophenazine-containing structures.

The ability to control the assembly of these molecular tiles opens up possibilities for creating porous 2D materials with potential applications in molecular sieving, gas separation, and catalysis. The precise arrangement of the dihydrophenazine units within the tessellated structure can influence the electronic and optical properties of the resulting 2D material, paving the way for the development of novel functional surfaces and membranes.

Ionic Charge-Transfer Liquid Crystals

Derivatives of this compound (DHP) have been instrumental in the development of a novel class of functional soft materials known as ionic charge-transfer (ICT) liquid crystals. rsc.orgrsc.orgacs.org These materials are formed through the supramolecular alternating copolymerization of electron-donating lipophilic DHP derivatives with strong electron-accepting molecules, such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). rsc.orgrsc.orgacs.org The potent π-electron-donor characteristic of the dihydrophenazine core is crucial for the formation of these stable ICT complexes. rsc.orgresearchgate.net

Upon complexation, a significant degree of charge transfer occurs from the DHP donor to the TCNQ acceptor, resulting in an ionic pair. These pairs self-assemble into well-defined, alternately stacked columnar liquid crystalline mesophases. rsc.orgrsc.org The formation of these ordered structures has been confirmed through various analytical techniques, including UV-Vis-NIR spectroscopy, IR spectroscopy, and X-ray diffraction (XRD) patterns. rsc.orgrsc.orgacs.org

A key feature of these dihydrophenazine-based ICT liquid crystals is their responsiveness to external stimuli. For example, they exhibit unique phase transitions in response to mechanical stress. Applying a shear force can convert the columnar ICT phase into a macroscopically oriented smectic-like mesophase. rsc.orgacs.org This stimuli-responsive structural transformation offers a new avenue for designing processable and dynamic charge-transfer systems with controllable hierarchical self-assembly and electronic properties. rsc.orgrsc.org The combination of strong electron-donating ability and ordered self-assembly in these liquid crystalline materials provides a platform for developing advanced functional materials for electronics and photonics. rsc.orgresearchgate.net

| Dihydrophenazine Derivative | Acceptor Molecule | Complex Formed | Observed Mesophase | Key Property |

|---|---|---|---|---|

| Lipophilic DHP derivatives | TCNQ | Ionic Charge-Transfer (ICT) Complex | Columnar Liquid Crystalline | Responsive to mechanical stress rsc.orgacs.org |

Molecular Switches and Actuators

The reversible redox behavior inherent to the this compound scaffold makes it a prime candidate for the design of molecular switches and actuators. These smart molecules can reversibly change their properties, including conformation and electronic structure, in response to external stimuli such as chemical reagents or electrical potential.

The fundamental principle behind this application lies in the redox couple between the non-aromatic, bent this compound and its oxidized, planar, aromatic phenazine dication. The oxidation process involves the removal of two electrons, which induces a significant and reversible conformational change in the molecule's core structure. acs.org This structural transformation is accompanied by a distinct change in the material's optical properties, leading to a marked electrochromic effect, which is observable in the UV-vis spectrum. acs.org

This redox-driven switching has been successfully incorporated into polymeric materials. For example, π-extended dihydrophenazine units have been integrated into Polymers of Intrinsic Microporosity (PIMs). These materials exhibit efficient and reversible redox switching upon exposure to chemical stimuli, which in turn modifies the polymer's properties, including its porosity and gas selectivity. rsc.orgrsc.org This demonstrates a versatile platform for creating tunable, high-performance membranes for applications like carbon capture. rsc.orgrsc.org

Furthermore, phenanthrene-based dihydrophenazine precursors have been oxidized to form stable, π-extended diamagnetic phenazine dications. acs.org The significant conformational change from a distorted structure to a more planar one upon redox cycling allows these molecules to function as molecular switches. acs.org By selecting an appropriate reductant, such as triphenylphosphine (B44618) (PPh3), the conversion between the dihydrophenazine and the dication state can be cycled multiple times, demonstrating the robustness of the switching mechanism. acs.org This capability opens potential applications for these dihydrophenazine derivatives in molecular electronics, sensors, and actuators where precise control over molecular shape and electronic state is required. acs.orgacs.org

| System | Stimulus | Switching Mechanism | Observed Change | Potential Application |

|---|---|---|---|---|

| π-Extended Dihydrophenazine-based PIMs | Chemical Redox | Reversible oxidation/reduction of dihydrophenazine unit | Change in porosity and gas selectivity | Tunable gas separation membranes rsc.orgrsc.org |

| Phenanthrene-based Dihydrophenazine | Electrochemical/Chemical Redox | Conformational change between dihydrophenazine and phenazine dication | Marked electrochromic (color) change | Molecular electronics, Actuators acs.org |

Future Directions and Emerging Research Areas

Rational Design Principles for Enhanced Performance in Dihydrophenazine Systems

The performance of dihydrophenazine-based materials is intrinsically linked to their molecular structure. Rational design, therefore, focuses on the strategic modification of the core dihydrophenazine unit to fine-tune its electronic and physical properties. Key principles involve modulating the redox potential, enhancing stability, and controlling the molecular conformation.

A primary strategy involves the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenazine (B1670421) backbone. researchgate.net This functionalization directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the redox potentials. For instance, computational screenings have been used to investigate how different functional groups at various positions can systematically tune the redox properties for applications like aqueous redox flow batteries. researchgate.net

Another critical design aspect is managing the conformational dynamics of the dihydrophenazine structure. The molecule undergoes a significant planarization upon oxidation to its radical cation and dication states. researchgate.net This change in geometry is crucial for applications in molecular switches and responsive materials. rsc.org The design principle here is to attach specific substituent groups that can either facilitate or hinder this conformational change, thus controlling the energy barrier and switching speed. researchgate.netrsc.org For example, bulky N,N'-disubstituted groups can be used to stabilize specific conformations and isolate highly reactive radical cation and dication species. researchgate.net

Furthermore, extending the π-conjugation of the dihydrophenazine system is a powerful tool for modifying its optoelectronic properties. rsc.org This can be achieved by fusing aromatic rings to the core structure, leading to materials with tailored light absorption and emission characteristics suitable for organic electronics. researchgate.net The strategic placement of functional groups, such as cyano (-CN) substituents, has been explored to tune the color of thermally activated delayed fluorescent emitters. mdpi.com

| Design Principle | Targeted Property | Example Application |

| Functionalization with EDGs/EWGs | Redox Potential | Aqueous Redox Flow Batteries researchgate.net |

| Control of Conformational Change | Molecular Switching | Responsive Porous Materials rsc.org |

| Extension of π-Conjugation | Optoelectronic Properties | Organic Light-Emitting Diodes (OLEDs) researchgate.net |

| Introduction of Bulky Substituents | Stability of Oxidized States | Stable Organic Radical Materials researchgate.net |

Integration into Hybrid Material Systems and Composites

To harness the full potential of 2,10-dihydrophenazine, researchers are increasingly integrating these molecules into larger, multifunctional hybrid materials and composites. mdpi.com Hybrid materials are composites with constituents mixed at the nanometer or molecular level, often combining organic and inorganic components to achieve synergistic or entirely new properties. wikipedia.org

A significant area of research is the incorporation of dihydrophenazine units into polymer backbones. mdpi.comresearchgate.net This creates materials that combine the redox activity of the dihydrophenazine moiety with the processability, mechanical stability, and film-forming capabilities of polymers. For example, dihydrophenazine-based polymers have been synthesized and investigated as high-performance cathode materials for dual-ion and potassium-ion batteries. researchgate.netacs.org In these systems, the polymer structure provides a stable framework for the repeated oxidation and reduction of the dihydrophenazine units during battery cycling. A branched polymer architecture, for instance, can lead to a larger specific surface area, which facilitates electrolyte infiltration and rapid ion transport, boosting power density. researchgate.net